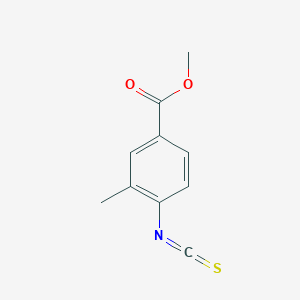

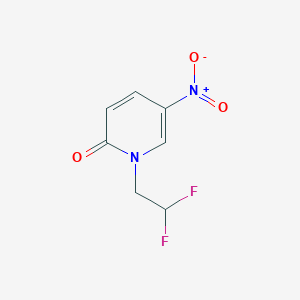

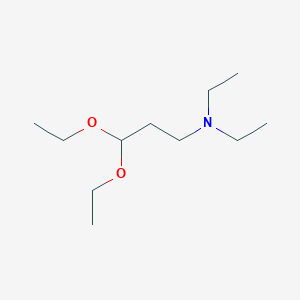

N-(2,4-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2,4-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen. Thiadiazole derivatives are known for their wide range of biological activities, including antileishmanial, antifungal, and insecticidal properties. The compound is structurally related to other thiadiazole acetamides that have been synthesized and studied for their potential as bioactive molecules.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the formation of the thiadiazole ring followed by the introduction of various substituents that can modulate the compound's biological activity. For instance, in the synthesis of (1,3,4-thiadiazol-2-ylthio)acetamides derived from 5-nitrofuran, the key steps included the formation of the thiadiazole ring and subsequent attachment of the acetamide group . Although the specific synthesis route for this compound is not detailed in the provided papers, it likely follows a similar synthetic strategy with specific reagents and conditions tailored to introduce the 2,4-dimethoxyphenyl and m-tolyl groups.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is crucial in determining their biological activity. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are common techniques used to elucidate the structure of these compounds. For example, the crystal structure and density functional theory (DFT) studies of a related compound, N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, provided insights into its molecular conformation and electronic properties . These structural analyses are essential for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

Thiadiazole acetamides can undergo various chemical reactions, depending on their functional groups and reaction conditions. The reactivity of these compounds can be exploited to synthesize derivatives with enhanced or modified biological activities. For example, the introduction of nitrofuran into the thiadiazole ring has been shown to yield compounds with potent antileishmanial activity . The specific chemical reactions that this compound can participate in would depend on its substituents and the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole acetamides, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's application as a drug, as they affect its bioavailability and pharmacokinetics. The antileishmanial activity of related compounds was found to be influenced by 2D-autocorrelation and topological descriptors, indicating that the spatial arrangement of atoms within the molecule plays a role in its biological efficacy . The physical and chemical properties of this compound would need to be characterized to fully understand its potential as a bioactive molecule.

科学的研究の応用

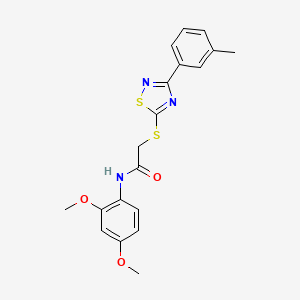

Novel Derivatives and Synthesis Techniques

Research has shown the development of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation catalysis. This method offers a convenient and efficient approach to synthesize these compounds, which were characterized by various analytical techniques, including IR, 1H NMR, and elemental analyses. The significance of this research lies in the introduction of new compounds that could be further explored for various biological activities, including anticancer properties (Yu et al., 2014).

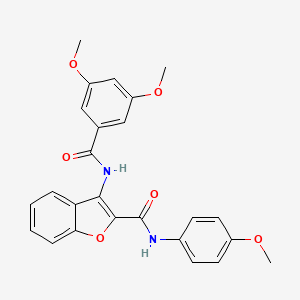

Anticancer Potentials

Another study focused on the synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives to investigate their anticancer activities. These compounds were evaluated against MCF-7 and A549 tumor cell lines, with some showing promising cytotoxic activity. This highlights the potential of such derivatives in developing effective anticancer agents (Çevik et al., 2020).

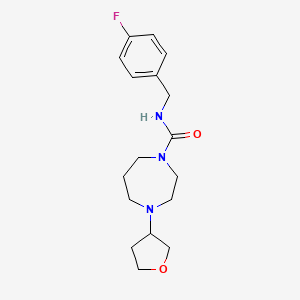

Molecular Modeling and Screening

A study synthesized a series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluated their cytotoxic activities against various cancer cell lines. The research incorporated molecular modeling and DFT calculations to study the structural and spectral features of these compounds, providing insights into their potential mechanisms of action against cancer cells (Abu-Melha, 2021).

特性

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-12-5-4-6-13(9-12)18-21-19(27-22-18)26-11-17(23)20-15-8-7-14(24-2)10-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSMPEDSEFSEPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500703.png)

![Methyl 2-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2500706.png)

![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2500717.png)